4-(4-Nitrophenoxy)pyridine
Overview
Description
4-(4-Nitrophenoxy)pyridine is a chemical compound with the CAS Number: 4783-83-9 and a molecular weight of 216.2 . It has a linear formula of C11H8N2O3 .
Synthesis Analysis
A library of novel 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones containing different substituents at the 5-position is synthesized. The mechanochemical treatment is followed to synthesize target compounds .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenoxy)pyridine is represented by the linear formula C11H8N2O3 .Chemical Reactions Analysis
In the synthesis of new 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones, the mechanochemical treatment is followed to synthesize target compounds .Physical And Chemical Properties Analysis
4-(4-Nitrophenoxy)pyridine is a solid at room temperature . It has a molecular weight of 216.2 and a flash point of 162.4°C .Scientific Research Applications
Application 1: Synthesis of Polyimides
- Summary of the Application: “4-(4-Nitrophenoxy)pyridine” is used in the synthesis of novel polyimides. These polyimides are used in various applications due to their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .
- Methods of Application or Experimental Procedures: The compound is reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization . Another method involves the synthesis of a novel aromatic diamine monomer, which is then used to prepare a series of polyimides .
- Results or Outcomes: The polyimides produced have moderate to high inherent viscosities of 0.91–1.53 dL/g. They are predominantly amorphous, and display excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen . They also exhibit excellent hydrophobicity with a contact angle in the range of 85.6° to 97.7° .
Application 2: Synthesis of Metal Complexes
- Summary of the Application: “4-(4-Nitrophenoxy)pyridine” is often used as a ligand or raw material in the synthesis of metal complexes . These complexes can be used in various applications, such as catalysis, magnetism, and luminescence .
- Methods of Application or Experimental Procedures: A common method of preparation involves the reaction of pyridine with p-nitrophenol . The pyridine is nitrated in dilute sulfuric acid or sulfuric acid to produce p-nitropyridine. Then, p-nitropyridine reacts with a base to introduce the phenoxy group, producing "4-(4-Nitrophenoxy)pyridine" .
Application 3: Organic Synthesis
- Summary of the Application: “4-(4-Nitrophenoxy)pyridine” is often used as a reactant or raw material in organic synthesis . It can participate in various reactions, such as coupling reactions, esterification reactions, and vinylation reactions .
- Methods of Application or Experimental Procedures: A common method of preparation involves the reaction of pyridine with p-nitrophenol . The pyridine is nitrated in dilute sulfuric acid or sulfuric acid to produce p-nitropyridine. Then, p-nitropyridine reacts with a base to introduce the phenoxy group, producing "4-(4-Nitrophenoxy)pyridine" .
Future Directions
properties
IUPAC Name |
4-(4-nitrophenoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLPFSUCTGPURU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659427 | |
Record name | 4-(4-Nitrophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)pyridine | |
CAS RN |
4783-83-9 | |
Record name | 4-(4-Nitrophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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